3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Description
The compound 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 6. A methylene bridge links this heterocyclic system to a benzamide moiety bearing a dimethylamino group at the 3-position. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs offer insights into its likely properties and activities.
Properties
IUPAC Name |
3-(dimethylamino)-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-4-25-17-15-21-20-14(23(15)9-8-18-17)11-19-16(24)12-6-5-7-13(10-12)22(2)3/h5-10H,4,11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCQXVTZBYMVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation.
Mode of Action
The compound interacts with PCAF by binding to its active site. This interaction inhibits the bromodomain of PCAF, which is essential for its function. The inhibition of PCAF can lead to changes in gene expression and cellular functions.
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression and regulation
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression, potentially affecting cellular functions. The exact molecular and cellular effects depend on the specific genes regulated by PCAF and the context of the cells.
Biological Activity
The compound 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.33 g/mol. It features multiple functional groups including a dimethylamino group and a benzamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N7O2 |
| Molecular Weight | 315.33 g/mol |
| CAS Number | 2034201-25-5 |
Research indicates that compounds similar to 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide may act as selective antagonists for various receptors, including neurokinin receptors. This mechanism is pivotal in modulating neurotransmitter release and could have implications in treating central nervous system disorders.
Antitumor Effects
Studies have shown that benzamide derivatives exhibit significant antitumor activity. For instance, compounds structurally related to 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide have been tested against various cancer cell lines. The results demonstrated cytotoxic effects that were notably higher than standard chemotherapeutic agents.
Inhibition of Kinase Activity
Research has identified that certain benzamide derivatives can inhibit kinase activity effectively. For example, a related compound showed nanomolar inhibition of MET kinase activity in preclinical studies . This inhibition is crucial for cancer therapy as it can prevent tumor growth and proliferation.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer properties of a series of benzamide derivatives, including those similar to the compound . The findings revealed that several compounds significantly inhibited cell proliferation in vitro and exhibited promising results in vivo models. -
Neurokinin Receptor Antagonism :
Another study focused on the neurokinin receptor antagonism potential of related compounds. It was found that these compounds could effectively block neurokinin signaling pathways, suggesting therapeutic applications in managing pain and anxiety disorders.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Hydroxy groups, however, may confer higher aqueous solubility via ionization.
- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain increases molecular weight and logP, which could prolong metabolic stability but reduce solubility .
Substituent Variations on the Benzamide Moiety
The benzamide substituent modulates electronic and steric interactions:
Key Observations :
- Dimethylamino: The dimethylamino group in the target compound introduces basicity (pKa ~8–9), enhancing solubility in acidic environments (e.g., gastric fluid) .
Core Heterocyclic Structure Variations
Replacing the triazolo-pyrazine core alters electronic properties and binding affinity:
Key Observations :
- Triazolo-Pyrazine vs. Triazolo-Pyridazine : Pyridazine’s additional nitrogen atom increases polarity and hydrogen-bonding capacity, which may improve target selectivity .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 3-(dimethylamino)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis of triazolo-pyrazine derivatives typically involves cyclization reactions starting from precursors like ethyl 2-amino-2-thioxoacetate or hydrazine derivatives. For example, intermediate 8-ethoxy-triazolo[4,3-a]pyrazine can be synthesized via refluxing with carbonyldiimidazole in anhydrous DMSO or ethanol, followed by alkylation/amidation steps .
- Optimization : Key parameters include solvent choice (e.g., DMSO for polar aprotic conditions), temperature (60–100°C for cyclization), and catalysts (e.g., K₂CO₃ for deprotonation). Yields improve with stoichiometric control of reagents like methyl iodide or benzyl halides .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Assign peaks for dimethylamino (δ ~2.8–3.2 ppm) and ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂). Triazolo-pyrazine protons appear as distinct singlets or doublets in aromatic regions .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (exact mass ~409.4 g/mol) and fragmentation patterns.
- HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment (>95%) .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate the compound’s mechanism of action in biological systems?
- In Vitro Assays :
- Receptor Binding : Screen against adenosine A₁/A₂A receptors (common targets for triazolo-pyrazines) using radioligand displacement assays .
- Kinase Inhibition : Use fluorescence-based assays (e.g., EGFR-TK inhibition) with IC₅₀ determination .
Q. How can structure-activity relationships (SAR) be explored to enhance target affinity or selectivity?
- Substituent Variation :
- Replace ethoxy with bulkier alkoxy (e.g., isopropoxy) to assess steric effects on receptor binding .
- Modify the benzamide group (e.g., chloro or methoxy substituents) to alter electronic properties .
Q. What are the challenges in reconciling contradictory data from biological activity studies?
- Case Example : Discrepancies in IC₅₀ values between enzyme assays (nM range) and cell-based assays (µM range) may arise from differential cell permeability or off-target effects.
- Resolution :
- Validate assays with positive controls (e.g., known A₂A antagonists like ZM241385).
- Use siRNA knockdown to confirm target specificity .
Q. How can researchers optimize the compound’s solubility and stability for in vivo applications?
- Formulation Strategies :
- Use co-solvents (e.g., PEG-400 or cyclodextrins) to enhance aqueous solubility.
- Stability testing under physiological pH (4–8) and temperature (37°C) via accelerated degradation studies .
Methodological Challenges and Solutions
Q. What are the pitfalls in scaling up synthesis, and how can they be addressed?
- Challenges : Low yields (<40%) during amidation steps due to steric hindrance or side reactions.
- Solutions :
- Switch to microwave-assisted synthesis for faster reaction times and higher purity .
- Use flow chemistry for continuous processing of intermediates .
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS)?
- Case Example : A mismatch between theoretical and observed molecular weights may indicate incomplete purification or degradation.
- Action Plan :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
